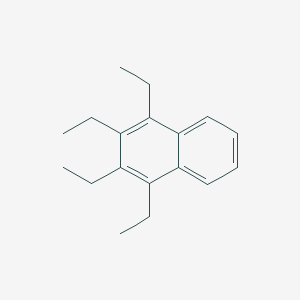

1,2,3,4-Tetraethylnaphthalene

描述

Structure

3D Structure

属性

CAS 编号 |

177327-40-1 |

|---|---|

分子式 |

C18H24 |

分子量 |

240.4 g/mol |

IUPAC 名称 |

1,2,3,4-tetraethylnaphthalene |

InChI |

InChI=1S/C18H24/c1-5-13-14(6-2)16(8-4)18-12-10-9-11-17(18)15(13)7-3/h9-12H,5-8H2,1-4H3 |

InChI 键 |

WXIYPVZBKMWRRU-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C(=C(C2=CC=CC=C21)CC)CC)CC |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1,2,3,4 Tetraethylnaphthalene

Metal-Catalyzed Cyclization Reactions

Transition metal catalysis provides a versatile platform for the synthesis of highly substituted naphthalenes, offering milder reaction conditions and superior regiocontrol compared to classical approaches. smolecule.com These methods often involve the construction of the naphthalene (B1677914) core from acyclic precursors through C-C bond-forming reactions. thieme-connect.de

Zirconium-Mediated Approaches

Zirconium complexes have proven to be highly effective in mediating the cyclization of alkynes to form substituted aromatic rings. These reactions often proceed through the formation of zirconacyclopentadienes, which can then react with various electrophiles to yield the desired naphthalene derivatives.

A notable method for the synthesis of highly alkylated naphthalenes involves the copper-catalyzed coupling of zirconacyclopentadienes with 1,2-dihaloarenes. thieme-connect.de This one-pot reaction is formally considered a three-bond formation from a 1,2-dihaloarene and two alkyne units. thieme-connect.de The zirconacyclopentadiene is generated in situ from the reaction of a zirconium source, such as dichlorobis(cyclopentadienyl)zirconium(IV) (Cp₂ZrCl₂), with two equivalents of an alkyne in the presence of a reducing agent like butyllithium (B86547) (BuLi). thieme-connect.de The subsequent addition of a copper(I) salt, typically copper(I) chloride (CuCl), and a 1,2-dihaloarene leads to the formation of the substituted naphthalene. thieme-connect.de This method is particularly versatile for synthesizing sterically congested naphthalenes. thieme-connect.de

For instance, the reaction of the zirconacyclopentadiene derived from hex-3-yne with 1,2-diiodobenzene (B1346971) in the presence of CuCl and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) affords 1,2,3,4-tetraethylnaphthalene in good yield. thieme-connect.dethieme-connect.de

Table 1: Zirconium-Mediated Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |

| Zirconacyclopentadiene (from hex-3-yne) | 1,2-Diiodobenzene | CuCl, DMPU, THF | This compound | 70 | thieme-connect.dethieme-connect.de |

The synthesis of this compound via this zirconium-mediated approach relies on the specific use of hex-3-yne as the alkyne precursor. The typical procedure involves the initial formation of the zirconacyclopentadiene from Cp₂ZrCl₂ and two equivalents of hex-3-yne. thieme-connect.de This is achieved by treating the zirconium complex with BuLi at low temperatures, followed by the addition of hex-3-yne. thieme-connect.de After allowing the mixture to warm, the subsequent addition of CuCl, DMPU, and 1,2-diiodobenzene at an elevated temperature drives the cyclization to furnish this compound. thieme-connect.dethieme-connect.de The product can then be purified by distillation. thieme-connect.de

Reactions of Zirconacyclopentadienes with Dihaloarenes

Nickel-Catalyzed Benzannulation Techniques

Nickel-catalyzed reactions have also emerged as a powerful strategy for the synthesis of highly substituted naphthalenes. rsc.org These methods often involve the [2+2+2] cycloaddition of alkynes or the insertion of alkynes into nickel-benzyne complexes. smolecule.comresearchgate.net

A benzyne (B1209423)–nickel(0) complex can undergo insertion reactions with various alkynes to form substituted naphthalenes. thieme-connect.de These benzyne complexes are typically generated in situ. wikipedia.org For example, a benzyne–nickel(0) complex can be prepared by the treatment of a nickel(II) complex with sodium amalgam. thieme-connect.de The reaction of this complex with hex-3-yne leads to the formation of this compound. thieme-connect.de This method provides a direct route to symmetrically substituted naphthalenes from symmetrical alkynes.

Table 2: Nickel-Catalyzed Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

| Benzyne-nickel(0) complex | Hex-3-yne | Not specified | This compound | Not specified | thieme-connect.de |

The regioselectivity of nickel-catalyzed alkyne cocyclization reactions is a critical factor, especially when using unsymmetrical alkynes. nih.gov In the context of synthesizing this compound, the use of a symmetrical alkyne like hex-3-yne simplifies the regiochemical outcome, as only one product isomer is possible. However, in broader applications of nickel-catalyzed benzannulation, the steric and electronic properties of the alkyne substituents play a significant role in directing the regioselectivity of the cycloaddition. nih.govwhiterose.ac.uk The choice of ligands on the nickel catalyst can also influence the regiochemical course of the reaction. nih.gov While detailed regioselective studies for the specific synthesis of this compound are less common due to the symmetric nature of the key alkyne, the principles of regiocontrol are fundamental to the broader applicability of nickel-catalyzed methods for constructing diverse, highly substituted naphthalenes. nih.govwhiterose.ac.uk

Insertion Reactions of Nickel–Benzyne Complexes with Alkynes

Chromium-Mediated Cycloaddition Strategies

Chromium complexes have proven to be versatile reagents in organic synthesis, facilitating transformations that are otherwise difficult to achieve. uwindsor.ca The electron-withdrawing nature of the chromium tricarbonyl moiety, when complexed to an arene, alters the chemical behavior of the aromatic ring, enabling reactions such as nucleophilic attack and stabilizing benzylic charges. uwindsor.ca

One effective chromium-mediated strategy for constructing phenanthrene (B1679779) derivatives, which share a structural resemblance to substituted naphthalenes, involves a formal [4+2] cycloaddition. This process begins with the reaction of a 2,2'-dihalobiphenyl with butyllithium, followed by the addition of chromium(III) chloride and an alkyne. This sequence leads to the formation of the corresponding phenanthrene. While this specific example leads to phenanthrenes, the underlying principle of chromium-mediated coupling of aryl components with alkynes provides a conceptual framework for the synthesis of highly substituted naphthalenes.

In a related context, chromium Fischer carbenes can react with enyne-aldehydes or ketones in the presence of an alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to produce naphthalenes. cardiff.ac.uk This reaction is believed to proceed through an isobenzofuran (B1246724) intermediate which then undergoes a Diels-Alder reaction with the alkyne. cardiff.ac.uk

The chromium-mediated cycloaddition reactions exhibit a broad substrate scope with respect to the alkyne component. A variety of alkynes, including those with alkyl, aryl, silyl (B83357), and alkoxycarbonyl substituents, can be successfully employed in these transformations. This versatility allows for the introduction of diverse functionalities into the final polycyclic aromatic product. For instance, the reaction of 2,2'-diiodobiphenyl (B1330377) with chromium(III) chloride and various alkynes demonstrates this wide scope.

| Alkyne Type | Substituent Example | Product Type | Reference |

| Alkyl | 3-Hexyne (B1328910) | Phenanthrene Derivative | |

| Aryl | Diphenylacetylene | Phenanthrene Derivative | |

| Silyl | Bis(trimethylsilyl)acetylene | Phenanthrene Derivative |

However, the direct synthesis of this compound using 3-hexyne via this specific biaryl-based method has not been explicitly detailed in the provided context. The reaction of triphenyltris(tetrahydrofuran)chromium(III) with 2-butyne (B1218202) has been studied to form 1,2,3,4-tetramethylnaphthalene, suggesting that symmetrical aliphatic alkynes can indeed be used to construct tetra-alkylated naphthalenes through chromium-mediated pathways. acs.org

[4+2] Cycloadditions from Functionalized Biaryls and Alkynes

Palladium-Catalyzed Annulation Processes

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and annulation reactions. snnu.edu.cn These methods are particularly valuable for the construction of complex aromatic and heteroaromatic scaffolds. snnu.edu.cn Palladium-catalyzed reactions often proceed with high efficiency and selectivity under mild conditions. nih.gov

Palladium-catalyzed annulation reactions offer a powerful tool for synthesizing substituted naphthalenes. One such approach involves the reaction of 2-bromobenzaldehydes with N-sulfonylhydrazones in the presence of a palladium catalyst. thieme-connect.com A proposed mechanism for similar palladium-catalyzed annulations involves the oxidative addition of a Pd(0) catalyst to an aryl halide, followed by coordination and migratory insertion of an alkyne to form a vinylpalladium intermediate, which then undergoes cyclization. thieme-connect.com Another strategy involves the palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with internal alkynes. researchgate.net The success of this method relies on a controllable aryl to vinylic 1,4-palladium migration. researchgate.net Furthermore, palladium-catalyzed dearomative annulations of aryl ethers with alkynes can lead to polyarylated naphthalenes. researchgate.net

A specific method for constructing five-membered benzo-fused carbocycles involves a palladium-catalyzed annulation between gem-dimethyl-containing amides and 1-bromo-2-iodoarenes, effectively forming two C(alkyl)-C(aryl) bonds. nih.gov While this example creates a five-membered ring, the principle of "stitching" C-H bonds to a dihaloarene highlights the potential for developing analogous methods for six-membered rings.

Cascade and Tandem Reaction Pathways

Cascade and tandem reactions provide an elegant and efficient approach to the synthesis of complex molecules from simple precursors in a single operation, minimizing waste and improving step-economy. beilstein-journals.org These processes often involve a sequence of intramolecular events triggered by a single activation step.

Fluoride-Induced Cascade Reactions for Regioselective Synthesis

A notable example of a cascade reaction for synthesizing 1,2,3,4-tetrasubstituted naphthalenes involves a fluoride-induced pathway. rsc.orgrsc.org This method starts with lactol silyl ethers, which are readily prepared from 4-alkynylisocoumarins and ketene (B1206846) silyl acetals. rsc.orgrsc.org The cascade is initiated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which triggers a desilylative ring-opening of the lactol silyl ether. thieme-connect.comrsc.org This is followed by a series of intramolecular reactions, including either an aldol (B89426) reaction or a Michael reaction and 6π-electrocyclization, ultimately leading to the aromatized naphthalene product. rsc.org This methodology allows for the regioselective synthesis of naphthalenes with four different substituents. rsc.orgrsc.org

Table of Reaction Intermediates in Fluoride-Induced Cascade

| Intermediate | Description | Formation Step | Subsequent Reaction | Reference |

|---|---|---|---|---|

| A | Alkynylated lactol silyl ether | Starting material | Desilylative ring-opening | rsc.org |

| B | Ring-opened intermediate | Fluoride-induced desilylation of A | Proton transfer | rsc.org |

| C/D | Enolate intermediates | Proton transfer from B | Intramolecular aldol or Michael reaction | rsc.org |

| E | 4-Alkynylnaphthalene | Intramolecular aldol reaction of C | - | rsc.org |

| F | 4-Acylnaphthalene | Intramolecular Michael reaction or 6π-electrocyclization of D | - | rsc.org |

Multicomponent Coupling and Cascade Cyclization Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly desirable for their efficiency and atom economy. beilstein-journals.org Copper-catalyzed MCRs have been developed for the synthesis of various nitrogen-containing heterocycles, showcasing the power of this approach. beilstein-journals.org

In the context of naphthalene synthesis, cascade reactions can be triggered by various means. For instance, a rhodium complex/AgSbF₆ catalyst can be used in the reaction of α-diazocarbonyl compounds with sulfoxonium ylides to form functionalized naphthalenes. thieme-connect.com Another example is the copper-catalyzed cascade reaction of 2-halophenyl ketones with 1,3-dicarbonyls to yield 1,2,3,4-tetrasubstituted naphthalenes. thieme-connect.com These reactions demonstrate the utility of transition metals in initiating cascade sequences for the construction of highly substituted aromatic rings.

Aromatization of Hydronaphthalene Precursors

The synthesis of this compound can be effectively achieved through the aromatization of its corresponding hydronaphthalene precursors, such as 1,2,3,4-tetraethyl-1,2,3,4-tetrahydronaphthalene (tetraethyltetralin). This dehydrogenation process is a critical step that converts the partially saturated ring system into a fully aromatic naphthalene core. wikipedia.orgthieme-connect.de

Catalytic dehydrogenation is a primary method for this transformation. wikipedia.org The reaction typically involves heating the hydrogenated precursor at high temperatures, often in the presence of a catalyst like palladium on carbon (Pd/C). thieme-connect.de This process can be conducted in high-boiling point solvents or without a solvent. thieme-connect.de The catalyst facilitates the removal of hydrogen atoms to form the aromatic product. wikipedia.org For instance, the dehydrogenation of tetramethyl-1,2,3,4-tetrahydronaphthalene to produce tetramethylnaphthalene has been demonstrated by heating in 1-methylnaphthalene (B46632) at 290–300 °C with a Pd/C catalyst. thieme-connect.de

Another approach involves using stoichiometric reagents like quinones, such as 2,3-dichloro-5,6-dicyano-quinone (DDQ), which act as hydrogen acceptors. noah.nrwresearchgate.net The reaction with DDQ has been shown to convert 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) to naphthalene, proceeding through a 1,2-dihydronaphthalene (B1214177) intermediate. researchgate.net Other dehydrogenating agents include sulfur and selenium, though these can introduce impurities. noah.nrw Furthermore, aromatization can be achieved using a base, such as alkali metal hydroxides or alkoxides, in the presence of a hydrogen acceptor like a nitroarene. googleapis.com

The choice of method depends on factors like the desired reaction conditions and the stability of the substituents. High-temperature catalytic methods are common, while quinone-based dehydrogenation can often be performed under milder conditions. thieme-connect.denoah.nrw

Table 1: Comparison of Aromatization Methods for Hydronaphthalene Precursors This table provides a generalized comparison of common methods used for the aromatization of hydronaphthalene derivatives, based on principles from the cited literature.

| Method | Typical Reagents/Catalysts | General Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Catalytic Dehydrogenation | Palladium on Carbon (Pd/C), Platinum (Pt), Nickel (Ni) | High temperature (200-350 °C), with or without solvent | Catalytic amounts of metal, high conversion | Harsh conditions, potential for side reactions (e.g., dealkylation) | wikipedia.orgthieme-connect.demdpi.com |

| Quinone Dehydrogenation | DDQ (2,3-dichloro-5,6-dicyano-quinone), Chloranil | Milder temperatures (50-160 °C), typically in a solvent | Milder conditions, high selectivity | Stoichiometric amounts of expensive reagents required | noah.nrwresearchgate.netrsc.org |

| Base-Mediated Aromatization | Alkali metal hydroxides/alkoxides with a hydrogen acceptor (e.g., nitrobenzene) | Varies, can be mild | Economical reagents | Requires a suitable hydrogen acceptor, potential for side reactions | googleapis.com |

Mechanistic Investigations of Formation Pathways

Understanding the mechanisms behind the formation of this compound is crucial for optimizing synthetic protocols. Research has focused on elucidating the sequence of elementary steps, identifying transient intermediates, and determining the factors that control the reaction's speed.

The formation of aromatic compounds from their hydrogenated precursors involves a series of fundamental reaction steps. nih.gov In catalytic dehydrogenation over a metal surface like palladium or platinum, the mechanism is believed to begin with the adsorption of the hydronaphthalene molecule onto the catalyst. nih.govresearchgate.net This is followed by a sequence of dehydrogenation steps where C-H bonds are broken, and hydrogen atoms are transferred to the catalyst surface. acs.org These atoms then combine to form molecular hydrogen (H₂), which desorbs. acs.org The process continues until the aromatic naphthalene core is formed and subsequently desorbs from the catalyst. researchgate.net Theoretical studies on tetralin dehydrogenation indicate that the specific metal used (e.g., Pd vs. Pt) influences the energy profile of these elementary steps. researchgate.net

For dehydrogenation using quinones, a two-step heterolytic mechanism is often proposed. rsc.org This involves a rate-determining transfer of a hydride ion (a proton and two electrons) from the hydronaphthalene to the quinone. researchgate.netrsc.org This creates a carbocation intermediate and a quinol anion, followed by a rapid proton transfer to complete the process. rsc.org However, some studies suggest that for certain quinones, the formation of charge-transfer complexes and a subsequent electron transfer could be the key steps. ingentaconnect.comcdnsciencepub.comcdnsciencepub.com In radical-mediated pathways, such as the thermal cracking of tetralin, the mechanism involves free-radical chain reactions including initiation, hydrogen abstraction, isomerization, and β-scission steps to form naphthalene. acs.org

The direct observation of short-lived intermediates in the synthesis of this compound is challenging. However, their existence is supported by mechanistic studies and trapping experiments. In the aromatization of tetralin, 1,2-dihydronaphthalene is a known intermediate. researchgate.net The solvolysis of tetrahydronaphthalene derivatives suggests the formation of common carbocation intermediates. nih.govresearchgate.net

In cobalt-catalyzed reactions forming 1,2-dihydronaphthalenes, mechanistic studies and DFT calculations point to several intermediates, including a Co(III)-carbene radical and a benz-allylic radical. rsc.org Two competing pathways for ring-closure from this intermediate have been identified: a direct radical-rebound step or the dissociation of a reactive ortho-quinodimethane (o-QDM) intermediate, which then undergoes a 6π-cyclisation. rsc.org The involvement of radical intermediates is further supported by trapping experiments using agents like TEMPO. rsc.org In other reaction systems, such as the reaction of phenyl radicals with butadiene, resonantly stabilized free radicals have been identified as key intermediates that cyclize to form dihydronaphthalene products. osti.gov The study of solvolysis reactions of di- and tetrahydronaphthalene substrates also provides strong evidence for the formation of β-hydroxy carbocation intermediates. nih.govresearchgate.netbeilstein-journals.org

In the dehydrogenation of dihydronaphthalenes by quinones, the reaction is often found to be bimolecular, with the rate depending on the concentrations of both the hydrocarbon and the quinone. rsc.org Early studies proposed that the hydride transfer from the hydrocarbon to the quinone is the rate-determining step. researchgate.netrsc.org However, later work with certain quinones suggested that the kinetics are more complex, with second-order behavior only observed in the later stages of the reaction. ingentaconnect.comcdnsciencepub.comcdnsciencepub.com These studies propose that the formation of charge-transfer complexes and the subsequent electron transfer within these complexes might be rate-determining. ingentaconnect.comcdnsciencepub.comcdnsciencepub.com

Table 2: Kinetic Parameters for Related Dehydrogenation/Hydrogenation Reactions This table presents kinetic data for reactions analogous to the formation of this compound, as specific data for the title compound is not readily available. The data provides context for understanding the reaction kinetics.

| Reaction | Catalyst/Reagent | Kinetic Order | Apparent Activation Energy (Ea) | Proposed Rate-Determining Step | Reference |

|---|---|---|---|---|---|

| Dehydrogenation of 1,4-Dihydronaphthalene | Tetrachloro-p-benzoquinone | Second-order (initially) | Not specified | Hydride transfer or electron transfer within a charge-transfer complex | rsc.orgcdnsciencepub.com |

| Hydrogenation of Naphthalene | NiMo/Al₂O₃ | First-order | 16.3 kJ/mol | Not explicitly stated, influenced by surface reaction | mdpi.com |

| Dehydrogenation of Tetralin | NiMo/Al₂O₃ | First-order | Not specified | Not explicitly stated, surface reaction is key | mdpi.comresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1,2,3,4-tetraethylnaphthalene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary for an unambiguous assignment of all proton and carbon signals.

High-Resolution ¹H NMR Analysis for Proton Environments

A high-resolution ¹H NMR spectrum of this compound would be expected to reveal distinct signals for the aromatic protons on the unsubstituted ring and the protons of the four ethyl groups. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating nature of the alkyl groups. The ethyl groups themselves would each present a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, assuming free rotation. However, due to steric hindrance between the adjacent ethyl groups, restricted rotation could lead to more complex splitting patterns and diastereotopic protons, resulting in a more intricate spectrum than might be initially predicted. Without experimental data, a precise data table cannot be generated.

Carbon-13 NMR (¹³C NMR) and DEPT for Carbon Framework Analysis

The ¹³C NMR spectrum would provide a count of the unique carbon environments in the molecule. For this compound, one would expect to see signals for the ten carbons of the naphthalene (B1677914) core and the eight carbons of the four ethyl groups. The chemical shifts of the naphthalene carbons would be significantly affected by the substitution pattern. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be crucial for distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, and by inference, the quaternary carbons of the naphthalene ring. A hypothetical data table would list the chemical shifts for each carbon, but this cannot be provided without access to experimental results.

Two-Dimensional (2D) NMR Techniques

2D NMR techniques are indispensable for establishing the connectivity and spatial relationships between atoms in a molecule, which is particularly important for complex structures like this compound.

A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the connectivity within each ethyl group (correlations between the -CH₂- and -CH₃ protons) and would also show correlations between the adjacent aromatic protons on the unsubstituted ring.

A NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This technique would be particularly insightful for this compound by revealing through-space interactions between the protons of the adjacent ethyl groups. These correlations would provide direct evidence for the steric crowding and the preferred conformation of the ethyl substituents.

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for definitively assigning which protons are bonded to which carbons. For this compound, an HSQC spectrum would link the proton signals of the aromatic rings and the ethyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum, greatly aiding in the complete and accurate assignment of the NMR data.

Heteronuclear Multiple Bond Correlation (HMBC) for Long-Range Couplings

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique used to identify long-range couplings between heteronuclei, most commonly ¹H and ¹³C, over two to four bonds. ceitec.czlibretexts.org This method is invaluable for determining the complete carbon framework of a molecule by connecting spin systems, particularly across non-protonated (quaternary) carbons. libretexts.orggithub.io

For this compound, the HMBC spectrum is crucial for confirming the substitution pattern of the ethyl groups on the naphthalene core. The experiment reveals correlations between the protons of the ethyl groups and the carbons of the naphthalene ring. Specifically, the methylene protons (-CH₂-) of each ethyl group are expected to show correlations to the quaternary aromatic carbons to which they are directly attached (a two-bond coupling, ²J_CH) and to the adjacent substituted aromatic carbons (a three-bond coupling, ³J_CH).

The methyl protons (-CH₃) of the ethyl groups would primarily show three-bond correlations (³J_CH) to the methylene carbons of the same ethyl group. The ability to observe these correlations across multiple bonds allows for the unambiguous assignment of the 1,2,3,4-substitution pattern, distinguishing it from other possible isomers. tandfonline.com While HMBC is highly effective, it is important to note that the intensity of correlation peaks depends on the magnitude of the long-range coupling constant, and some correlations, particularly over four bonds (⁴J_CH), may be too weak to be observed. blogspot.com

Table 1: Expected Key HMBC Correlations for this compound

| Proton (¹H) Location | Correlating Carbon (¹³C) Location | Type of Correlation |

| Methylene (-CH₂) | Attached Aromatic Carbon (e.g., C1) | ²J_CH (two-bond) |

| Methylene (-CH₂) | Adjacent Aromatic Carbon (e.g., C2) | ³J_CH (three-bond) |

| Methylene (-CH₂) | Methyl Carbon (-CH₃) of same group | ²J_CH (two-bond) |

| Methyl (-CH₃) | Methylene Carbon (-CH₂) of same group | ³J_CH (three-bond) |

| Aromatic (H5, H6, H7, H8) | Various aromatic carbons | ²J_CH & ³J_CH |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, provide detailed information about the functional groups and molecular structure of a compound based on its characteristic molecular vibrations.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. mdpi.com For this compound, the FTIR spectrum is characterized by absorptions corresponding to its aromatic and aliphatic components.

Key expected absorption bands include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region, corresponding to the stretching of C-H bonds on the naphthalene ring. mdpi.com

Aliphatic C-H Stretching: Strong bands appearing below 3000 cm⁻¹, generally in the 2850-2970 cm⁻¹ range, due to the symmetric and asymmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups of the ethyl substituents. researchgate.net

Aromatic C=C Stretching: One or more medium to strong bands in the 1500-1650 cm⁻¹ region, characteristic of the carbon-carbon stretching within the aromatic naphthalene core. scirp.orgresearchgate.net

C-H Bending: Vibrations in the fingerprint region (below 1500 cm⁻¹) corresponding to the bending (scissoring, rocking, wagging, and twisting) of the aliphatic C-H bonds and the out-of-plane bending of the aromatic C-H bonds.

Systematic studies on alkylated naphthalene diimides have shown distinct FTIR spectra related to the packing of molecules, indicating the sensitivity of this technique to subtle structural arrangements. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic | 3030 - 3100 |

| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 2850 - 2970 |

| C=C Stretch | Aromatic Ring | 1500 - 1650 |

| C-H Bend | Aliphatic | ~1375 - 1465 |

| C-H Bend | Aromatic (out-of-plane) | ~700 - 900 |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, yielding a structural fingerprint of the sample. edinst.com It is complementary to FTIR, as some vibrational modes that are weak or inactive in FTIR may be strong in Raman, and vice versa. spectroscopyonline.com The Raman spectrum of a solid material arises from phonons, which are quanta of crystal lattice vibrations. spectroscopyonline.com

For substituted naphthalenes, Raman spectroscopy is particularly effective at characterizing the vibrations of the aromatic core and the substituent groups. ias.ac.in The spectrum of this compound is expected to show:

Aromatic Ring Vibrations: Strong, sharp bands characteristic of the naphthalene ring system. For instance, similar molecules like 1,2,3,4-tetraphenylnaphthalene (B1582023) show a very strong feature around 1380 cm⁻¹ and another near 1600 cm⁻¹, which are related to the graphitic 'D' and 'G' bands in carbon materials. researchgate.net

Alkyl Group Vibrations: Bands corresponding to the C-H and C-C vibrations of the four ethyl groups. researchgate.net

Breathing Modes: Low-frequency modes corresponding to the collective vibrations of the entire molecular structure.

The introduction of alkyl substituents can cause shifts in the frequencies of the naphthalene ring vibrations and introduce new bands. researchgate.net

Table 3: Anticipated Raman Shifts for this compound

| Vibrational Mode | Functional Group / Structure | Expected Raman Shift (cm⁻¹) |

| Ring Stretching | Aromatic Core | ~1380 (strong), ~1600 |

| C-H Stretch | Aliphatic | ~2800 - 3000 |

| C-H Bend | Aliphatic | ~1450 |

| Ring Deformation | Aromatic Core | < 1000 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the mass and structure of the analyte.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This allows for the determination of a compound's elemental formula from its exact mass, as each element has a unique, non-integer mass. spectroscopyonline.com HRMS can distinguish between molecules that have the same nominal (integer) mass but different elemental compositions. bioanalysis-zone.commeasurlabs.com

The molecular formula for this compound is C₁₈H₂₄. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. This high-precision measurement is a powerful tool for confirming the identity of the compound. Experimental values found in the literature for C₁₈H₂₄ are consistent with this theoretical calculation. cardiff.ac.ukumich.edufigshare.com

Table 4: Exact Mass Calculation for this compound (C₁₈H₂₄)

| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 18 | 12.000000 | 216.000000 |

| Hydrogen | ¹H | 24 | 1.007825 | 24.187800 |

| Total | Theoretical Exact Mass [M] | 240.187800 |

HRMS provides significantly higher data quality and quantity compared to unit mass resolution instruments, enabling more confident compound identification. hilarispublisher.com

Chemical derivatization involves chemically modifying a compound to improve its analytical properties, such as volatility, chromatographic behavior, or ionization efficiency. spectroscopyonline.comnih.gov For mass spectrometry, derivatization is often employed to enhance the response for compounds that are difficult to ionize using common techniques like electrospray ionization (ESI). researchgate.netddtjournal.com

This compound is a nonpolar hydrocarbon, which generally exhibits poor ionization efficiency in ESI-MS, a technique that favors polar and pre-charged analytes. researchgate.net To improve its detectability, several derivatization strategies could be employed to introduce an easily ionizable functional group onto the naphthalene ring.

Potential strategies include:

Sulfonation: Introducing a sulfonic acid group (-SO₃H) via electrophilic aromatic substitution. This group is highly acidic and readily deprotonates to form a negative ion, making it ideal for negative-mode ESI analysis.

Nitration followed by Reduction: Nitrating the aromatic ring to introduce a nitro group (-NO₂) and then reducing it to an amino group (-NH₂). The amino group is basic and can be easily protonated to form a positive ion for positive-mode ESI analysis.

Friedel-Crafts Acylation: Introducing a ketone group, which can then be further derivatized with a reagent containing a permanently charged moiety or an easily ionizable group like a tertiary amine.

These strategies aim to convert the nonpolar analyte into a more polar or charged derivative, significantly enhancing its ionization efficiency and thus the sensitivity of the MS analysis. ddtjournal.com Alternatively, specialized ionization techniques like nitric oxide chemical ionization (NOCI) can be used to improve signals for nonpolar hydrocarbons without the need for derivatization. nih.govacs.org

Table 5: Summary of Potential Derivatization Strategies for MS Analysis

| Strategy | Reagent Example | Target Functional Group | Ionization Mode |

| Sulfonation | Fuming Sulfuric Acid | -SO₃H | Negative ESI |

| Nitration/Reduction | HNO₃/H₂SO₄, then H₂/Pd | -NH₂ | Positive ESI |

| Acylation/Derivatization | Acetyl Chloride/AlCl₃, then Girard's Reagent | Ketone derivative with quaternary ammonium | Positive ESI |

Chemical Derivatization Strategies for Enhanced MS Analysis

Pre-Column Derivatization Methods

Pre-column derivatization is an analytical chemistry strategy employed to chemically modify an analyte before its introduction into a chromatographic system. The primary objectives of this process are to improve the analyte's chromatographic behavior, enhance its detectability, or increase its stability. This is achieved by reacting the target molecule with a specific reagent to form a new compound, or derivative, that possesses more favorable properties for analysis, such as increased fluorescence or improved volatility for gas chromatography. researchgate.net

The applicability of pre-column derivatization is contingent upon the presence of reactive functional groups on the analyte molecule. Common derivatization reagents are designed to target specific moieties such as primary and secondary amines, hydroxyls, carboxyls, and thiols. sci-hub.boxnih.gov For instance, reagents like o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used for the derivatization of amino acids by reacting with their amine groups to form highly fluorescent products. sci-hub.boxjascoinc.com

However, for a non-polar, aromatic hydrocarbon like this compound, standard pre-column derivatization methods are generally not directly applicable. The structure of this compound consists of a naphthalene ring system substituted with four ethyl groups. This molecule lacks the typical reactive functional groups that are targeted by common derivatization agents. The carbon-hydrogen and carbon-carbon bonds are relatively inert under the mild conditions used for most derivatization reactions. Consequently, a direct derivatization of this compound to enhance its detection via common techniques like fluorescence or electrochemical detection is not feasible without prior chemical modification to introduce a suitable functional group.

Table 1: Common Pre-Column Derivatization Reagents and Their Target Functional Groups This table is interactive. You can sort and filter the data.

On-Line Derivatization Techniques

On-line derivatization represents the automation of the derivatization process, integrating it directly into the analytical workflow. mdpi.com In this approach, the chemical modification of the analyte occurs in a continuous flow system, typically within the autosampler of a high-performance liquid chromatography (HPLC) system, immediately before the sample is injected onto the analytical column. jascoinc.comnih.gov This technique transforms the derivatization from a manual, offline batch process into a fully automated one.

The primary advantages of on-line derivatization include significantly improved sample throughput, enhanced precision and accuracy due to the automation of liquid handling steps, and a substantial reduction in the consumption of reagents and solvents. mdpi.comnih.gov The automation minimizes variability associated with manual sample preparation, leading to better reproducibility. nih.gov

Despite the operational advantages, the underlying chemical principles of on-line derivatization are identical to those of pre-column methods. The technique still relies on a chemical reaction between the analyte and a derivatizing agent. Therefore, the limitations concerning the analyte's chemical structure remain. As with manual pre-column derivatization, this compound is not a suitable candidate for existing on-line derivatization methods. Its chemically inert hydrocarbon structure lacks the requisite functional groups for reactions with common on-line derivatizing agents like OPA or FMOC. jascoinc.com The application of on-line derivatization to this compound would necessitate a preceding synthetic step to functionalize the naphthalene core.

Table 2: Comparison of Off-line vs. On-line Derivatization Techniques This table is interactive. You can sort and filter the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. libretexts.orgmsu.edu The absorption of this radiation by a molecule induces the promotion of electrons from a lower energy ground state to a higher energy excited state. libretexts.orgshu.ac.uk For organic molecules, the transitions of interest typically involve n (non-bonding), σ (sigma), and π (pi) electrons.

In the case of this compound, the naphthalene ring system constitutes the chromophore—the part of the molecule responsible for light absorption. shu.ac.uk As a conjugated aromatic system, its characteristic UV absorption is dominated by π → π* transitions. libretexts.orgshu.ac.uk These transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. Unsubstituted naphthalene exhibits a complex spectrum with several absorption bands, each corresponding to a different electronic transition.

The four ethyl groups attached to the naphthalene ring in this compound function as auxochromes. Auxochromes are substituents that, while not chromophores themselves, modify the absorption characteristics (wavelength and intensity) of the chromophore. Alkyl groups are weakly electron-donating and typically cause a bathochromic shift (or red shift), which is a shift of the absorption maxima to longer wavelengths. researchgate.netaanda.org This shift occurs because the alkyl groups can stabilize the excited state, thereby lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This effect is well-documented for other alkylated naphthalenes. aanda.orgmdpi.com Therefore, the UV-Vis spectrum of this compound is expected to resemble that of naphthalene but with its principal absorption bands shifted to slightly longer wavelengths. The spectrum may also exhibit vibrational fine structure, which is characteristic of rigid aromatic systems, although this can be obscured by solvent effects. msu.edu

Table 3: UV Absorption Maxima (λmax) for Naphthalene and its Alkylated Derivatives in the Gas Phase This table is interactive. You can sort and filter the data.

Computational Chemistry and Theoretical Insights into 1,2,3,4 Tetraethylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. researchgate.netresearchgate.net These methods, which range from Density Functional Theory (DFT) to high-level ab initio techniques, provide insights into molecular geometries, energies, and orbital distributions. worldscientific.comresearchgate.net

Density Functional Theory (DFT) Applications for Electronic Structure

DFT has become a workhorse in computational chemistry for studying the electronic properties of organic molecules. archive.org However, specific DFT studies on 1,2,3,4-tetraethylnaphthalene, which would be necessary to detail its electronic characteristics, are not found in the reviewed literature.

The concept of biradicaloid character, which describes molecules with partial diradical nature, is often investigated using computational methods. archive.orgacs.orgresearchgate.net Such studies typically involve calculating the singlet-triplet energy gap and analyzing the occupation numbers of frontier molecular orbitals. archive.orgacs.org For a molecule like this compound, the steric strain from the four adjacent ethyl groups could potentially influence the geometry and electronic structure of the naphthalene (B1677914) core, but without specific calculations, any discussion on its biradicaloid character would be purely hypothetical.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. mdpi.comgoogle.com The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability. researchgate.netresearchgate.net While general trends for substituted naphthalenes suggest that alkyl groups can have a modest effect on the HOMO-LUMO gap, precise values and the nature of electronic excitations for this compound are not documented. researchgate.netmdpi.com

Biradicaloid Character and Spin State Multiplicities

Ab Initio Methods and Basis Set Selection

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of empirical parameters. scispace.comresearchgate.net The accuracy of these methods is highly dependent on the chosen basis set. acs.org The application of methods like Hartree-Fock, Møller-Plesset perturbation theory, or Coupled Cluster theory to this compound would provide benchmark electronic structure data, but no such studies have been published.

Aromaticity Assessment and Quantification

The aromaticity of the naphthalene core in this compound is a fundamental aspect of its character. Aromaticity is typically assessed using criteria such as Hückel's rule, which requires a planar, cyclic, conjugated system with [4n+2] π-electrons. Computational methods offer quantitative measures of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring system. Negative NICS values are indicative of aromatic character. researchgate.net While naphthalene itself is a classic aromatic compound, the steric hindrance from the four bulky ethyl groups in this compound could potentially induce out-of-plane distortions in the naphthalene core, which might, in turn, affect its degree of aromaticity. A quantitative assessment through NICS calculations would be necessary to confirm this, but such data is not available in the literature.

Hückel's Rule and Extended Aromaticity Concepts

Hückel's rule is a foundational concept in determining the aromaticity of monocyclic, planar, and fully conjugated systems. byjus.comwikipedia.orgmasterorganicchemistry.com It states that for a molecule to be aromatic, it must possess (4n+2) π-electrons, where 'n' is a non-negative integer. wikipedia.orgnumberanalytics.com Naphthalene, the parent scaffold of this compound, adheres to this rule with 10 π-electrons (n=2), which accounts for its significant aromatic stability. numberanalytics.com The addition of four ethyl groups to the naphthalene core in this compound does not alter the number of π-electrons in the bicyclic system. Therefore, the core naphthalene ring system is expected to retain its aromatic character based on Hückel's rule.

However, the ethyl substituents can influence the planarity of the molecule. For a molecule to be aromatic, it must be planar or nearly planar to allow for the effective overlap of p-orbitals and the delocalization of π-electrons. masterorganicchemistry.comlibretexts.org Significant steric hindrance between the adjacent ethyl groups in this compound could potentially force the naphthalene ring to deviate from planarity, thereby slightly diminishing its aromatic character compared to the unsubstituted naphthalene.

Extended concepts of aromaticity move beyond the simple Hückel's rule and consider more complex and polycyclic systems. These concepts often involve a more nuanced analysis of electronic and magnetic properties to quantify the degree of aromaticity.

Magnetic Criteria for Aromaticity (e.g., Ring Currents)

A key characteristic of aromatic compounds is their unique magnetic behavior when subjected to an external magnetic field. ineosopen.orgnih.gov The delocalized π-electrons in an aromatic ring system are induced to circulate, creating a "ring current." wikipedia.org This induced ring current generates its own magnetic field. wikipedia.org

In aromatic compounds like naphthalene, this induced magnetic field opposes the external field in the center of the ring and reinforces it on the periphery. This phenomenon leads to characteristic shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, where protons outside the ring are deshielded (shift to higher ppm values), and any protons inside the ring would be shielded (shift to lower ppm values). wikipedia.org For this compound, the protons on the ethyl groups and the unsubstituted positions of the naphthalene ring would be expected to show chemical shifts indicative of a diatropic (aromatic) ring current. wikipedia.org The magnitude of this ring current serves as a quantitative measure of aromaticity. nih.gov

Derivatization Studies for Analytical and Synthetic Applications

Strategic Derivatization for Enhanced Chromatographic Separation

The primary goal of derivatization for chromatographic purposes is to alter the physicochemical properties of an analyte, such as its volatility and polarity, to improve its separation from other components in a mixture. researchgate.netlibretexts.org For 1,2,3,4-tetraethylnaphthalene, which is a nonpolar compound, introducing a polar functional group can significantly change its retention behavior in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).

A potential strategy would be the sulfonation of the naphthalene (B1677914) ring system. Naphthalene can be sulfonated using sulfuric acid, and the reaction conditions can influence the position of the substitution. iptsalipur.orgnumberanalytics.com For this compound, the substitution would likely occur at one of the unsubstituted positions on the naphthalene core. The resulting sulfonic acid derivative would be significantly more polar than the parent compound.

In reverse-phase HPLC, where the stationary phase is nonpolar, the underivatized this compound would have a long retention time. The introduction of a polar sulfonic acid group would decrease its retention, allowing for earlier elution and potentially better separation from other nonpolar hydrocarbons. Conversely, in normal-phase HPLC, the derivatized, more polar compound would exhibit a longer retention time.

For GC analysis, the sulfonic acid derivative would be too polar and non-volatile. However, it could be further derivatized, for instance, by converting it to a sulfonyl chloride and then to a more volatile ester or amide derivative, to make it amenable to GC separation. researchgate.net

| Compound | Hypothetical Derivatization | Chromatographic Technique | Expected Change in Retention Time |

|---|---|---|---|

| This compound | None | Reverse-Phase HPLC | Baseline (Long) |

| This compound-sulfonic acid | Sulfonation | Reverse-Phase HPLC | Decreased |

| This compound | None | Gas Chromatography | Elutes based on volatility |

| Trimethylsilyl (B98337) ester of this compound-sulfonic acid | Sulfonation followed by Silylation | Gas Chromatography | Altered, allowing for GC analysis |

Functional Group Selective Derivatization in Complex Mixtures

In complex mixtures, such as environmental samples or petroleum fractions, selective derivatization can be a powerful tool to isolate or highlight a particular class of compounds. Since this compound in its native form lacks a functional group, a selective derivatization would first require a reaction that targets the aromatic system of PAHs.

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that could be employed to selectively introduce a ketone functionality onto the naphthalene ring of this compound and other PAHs in a mixture. iptsalipur.orgnumberanalytics.com By using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst, an acetyl group can be attached to the aromatic ring.

Once the ketone is introduced, this functional group can then be selectively targeted for further derivatization. For example, the ketone can be reacted with a hydroxylamine-based reagent to form an oxime, or with a hydrazine-based reagent to form a hydrazone. This second derivatization step can be used to introduce a tag for specific detection methods, as discussed in the following section. This two-step approach allows for the selective "tagging" of PAHs within a more complex matrix containing other saturated or aliphatic hydrocarbons.

Applications in Targeted Analysis (e.g., via GC-MS, HPLC-FLD)

Targeted analysis aims to detect and quantify specific analytes with high sensitivity and selectivity. Derivatization plays a crucial role in enhancing the performance of targeted analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). wiley.comscielo.br

For GC-MS analysis , the primary derivatization of this compound would involve introducing a functional group that can then be converted into a derivative with favorable mass spectrometric properties. For instance, nitration of the naphthalene ring would yield a nitro-1,2,3,4-tetraethylnaphthalene. This derivative would not only have different chromatographic properties but would also exhibit a characteristic mass spectrum. The presence of the nitro group would lead to specific fragmentation patterns in the mass spectrometer, which can be used for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for highly selective and sensitive quantification.

Silylation is a common derivatization technique for GC-MS analysis of compounds with hydroxyl or amino groups. nih.govresearch-solution.com If this compound were first hydroxylated (e.g., through a multi-step synthetic route or as a metabolic product), the resulting hydroxylated tetraethylnaphthalene could be derivatized with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce a volatile trimethylsilyl (TMS) ether. researchgate.netresearchgate.net This TMS derivative would be ideal for GC-MS analysis, providing a clear molecular ion and predictable fragmentation patterns.

| Derivative of this compound | Derivatization Reaction | Potential Mass Fragments (m/z) for MS Detection |

|---|---|---|

| Nitro-1,2,3,4-tetraethylnaphthalene | Nitration | Molecular ion [M]+, [M-NO2]+, fragments from ethyl group loss |

| TMS-ether of Hydroxy-1,2,3,4-tetraethylnaphthalene | Hydroxylation followed by Silylation | Molecular ion [M]+, [M-15] (loss of CH3), characteristic silyl (B83357) fragments |

For HPLC-FLD analysis , many PAHs are naturally fluorescent, which allows for their sensitive detection. However, derivatization can be used to introduce a highly fluorescent tag (a fluorophore) to enhance detection limits or to shift the excitation and emission wavelengths to a region with less background interference. d-nb.infomdpi.com A potential strategy for this compound would be to first introduce a reactive handle, such as an amino group via nitration followed by reduction. This amino-tetraethylnaphthalene could then be reacted with a fluorescent labeling reagent like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.gov The resulting highly fluorescent derivative would allow for ultra-trace quantification using HPLC-FLD.

Novel Derivatization Reagents and Protocols

Research continues to yield novel derivatization reagents and protocols that offer improved reaction efficiency, derivative stability, and detection sensitivity. nih.govnih.govnih.gov While no reagents are specifically designed for this compound, reagents developed for other PAHs or functional groups that could be introduced onto it are relevant.

For enhancing mass spectrometry signals, particularly in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), reagents that introduce a permanently charged or easily ionizable moiety are of great interest. If a hydroxylated derivative of this compound were available, it could be reacted with a reagent like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC). nih.govnih.gov This reagent reacts with phenolic and alcoholic hydroxyl groups to create derivatives that show a strong response in positive-ion ESI-MS, significantly improving detection limits.

Another area of development is in two-stage derivatization protocols for complex mixtures. For example, a novel two-stage silylation approach has been developed for the analysis of both mono- and dihydroxylated PAH metabolites in a single run, using two different silylation reagents (MTBSTFA and BSTFA). nih.gov Such a protocol could be conceptually applied to a mixture of functionalized derivatives of this compound.

| Novel Reagent/Protocol | Target Functional Group | Analytical Enhancement | Potential Application for this compound Derivative |

|---|---|---|---|

| 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Hydroxyl (-OH) | Improved LC-ESI-MS sensitivity | Derivatization of a hydroxylated tetraethylnaphthalene for trace analysis. nih.govnih.gov |

| Two-stage silylation (e.g., MTBSTFA then BSTFA) | Hydroxyl (-OH) groups with different steric hindrance | Simultaneous analysis of different hydroxylated forms in one GC run | Analysis of a mixture of hydroxylated tetraethylnaphthalene isomers or metabolites. nih.gov |

| Dansyl chloride | Amino (-NH2) | Introduction of a highly fluorescent tag | Derivatization of an aminated tetraethylnaphthalene for HPLC-FLD detection. nih.gov |

Advanced Applications of 1,2,3,4 Tetraethylnaphthalene and Its Derivatives in Materials Science

Role in Functional Materials Development

The development of functional materials relies on the strategic design of molecular components to achieve desired electronic and physical behaviors. Substituted naphthalene (B1677914) cores are instrumental in this pursuit, offering a versatile platform for creating materials with tailored functionalities.

The electrochemical and photochemical characteristics of naphthalene-based compounds can be systematically modulated through chemical derivatization. A notable example involves derivatives of 1,2,3,4-tetraethylnaphthalene, specifically tetraethyl naphthalene-1,4,5,8-tetracarboxylates, which have been studied for their luminescent properties. rsc.orgosti.govnih.gov By introducing a varying number of bromo substituents onto the naphthalene core, researchers can modulate intermolecular interactions and excited-state dynamics. rsc.orgnih.gov

These modifications directly impact the electronic structure and decay pathways of the excited states. rsc.org For instance, the introduction of bromine atoms, known for the heavy-atom effect, can significantly alter the photophysical processes within the material. uni-regensburg.dewikipedia.org Spectroscopic and computational analyses of brominated tetraethyl naphthalene-1,4,5,8-tetracarboxylates reveal that judicious positioning of these heavy atoms can suppress non-radiative relaxation pathways while simultaneously enhancing intersystem crossing (ISC), a key process for phosphorescence. rsc.orgosti.govresearchgate.net This modulation is crucial for developing materials for photonic devices, where control over light emission is paramount. rsc.orgtju.edu.cn

Arenes with four contiguous substituents, such as the 1,2,3,4-substitution pattern, are important structural motifs in functional materials but can be challenging to synthesize regioselectively using conventional methods. nih.gov The development of new synthetic strategies, such as palladium/norbornene cooperative catalysis, provides a modular and regioselective approach to preparing these 1,2,3,4-tetrasubstituted arenes. nih.gov This control over the molecular architecture is fundamental for tailoring material properties.

The function of molecules based on polysubstituted arenes is directly linked to the nature and position of the substituents on the benzene (B151609) or naphthalene core. nih.gov Therefore, flexible and general synthetic approaches are highly sought after to create diverse arene architectures. nih.govnih.gov These tailored arene cores serve as the foundational components for a variety of functional materials, from organic electronics to specialized polymers. nih.govacs.org

Electrochemical and Photochemical Properties Modulation

Luminescent and Optoelectronic Applications

Derivatives of this compound have shown significant promise in the realm of luminescent and optoelectronic materials, particularly in the development of purely organic systems that exhibit room-temperature phosphorescence (RTP). tju.edu.cn

Organic materials capable of RTP are of great interest for applications in sensing, bio-imaging, and optical devices. nih.govresearchgate.net Typically, this phenomenon is rare in purely organic molecules at room temperature due to efficient non-radiative decay of the triplet excited state. However, by incorporating tetraethyl naphthalene-1,4,5,8-tetracarboxylate derivatives into a crystalline solid state, it is possible to achieve bright and long-lasting RTP. rsc.orgosti.gov

In a series of brominated tetraethyl naphthalene-1,4,5,8-tetracarboxylates (BrnNTE), the non-brominated version (Br0NTE) is non-emissive in its crystalline form. rsc.org In contrast, crystalline powders of the brominated derivatives display visible phosphorescence in the 500–700 nm range with millisecond lifetimes. rsc.org Notably, the 2,6-dibromo substituted derivative (Br2NTE) exhibits a high phosphorescence quantum yield (ΦPhos) of 19.6%, while the tetrabrominated version (Br4NTE) has a quantum yield of 9.3%. rsc.org This demonstrates that the luminescent behavior is subtly modulated by the number and specific placement of the bromine substituents. rsc.org

Table 1: Phosphorescence Properties of Brominated Tetraethyl Naphthalene-1,4,5,8-tetracarboxylate (BrnNTE) Crystalline Solids

| Compound | Phosphorescence Quantum Yield (ΦPhos) |

|---|---|

| Br0NTE | Non-emissive |

| Br1NTE | Emissive |

| Br2NTE | 19.6% |

| Br4NTE | 9.3% |

Data sourced from Chemical Science. rsc.org

The efficiency of RTP in these naphthalene derivatives is strongly linked to the formation of specific intermolecular, non-covalent interactions in the solid state. rsc.orgnih.gov Non-covalent interactions, such as halogen bonding, π-π stacking, and van der Waals forces, are crucial in dictating the three-dimensional structure of molecular crystals and influencing their physical properties. nih.govuva.esencyclopedia.pub

In the case of Br2NTE and Br4NTE, the molecules arrange into halogen-bonded organic frameworks. rsc.orgrsc.org Multi-point halogen bonding between the bromine atoms and the oxygen atoms of the carbonyl groups on neighboring molecules (Br⋯O interactions) creates a rigid geometric framework. rsc.orgnih.gov This structural rigidity is critical as it suppresses non-radiative decay processes that would otherwise quench the phosphorescence. rsc.orgresearchgate.net The significance of these interactions is highlighted by the denser molecular packing in the highly phosphorescent Br2NTE and Br4NTE crystals compared to the less emissive or non-emissive analogues. rsc.orgrsc.org These findings underscore the potential of using multivalent non-covalent interactions to control excited-state conformation and electronic properties in functional materials. osti.govnih.gov

Intersystem crossing (ISC) is a process where a molecule transitions from an excited singlet state (S₁) to a triplet state (T₁), a critical step for phosphorescence to occur. wikipedia.orgmdpi.com In most organic molecules, this process is inefficient. However, the rate of ISC can be significantly enhanced by the "heavy-atom effect," which arises from spin-orbit coupling in molecules containing atoms with a large nuclear charge, such as bromine or iodine. uni-regensburg.dewikipedia.org

The introduction of bromine atoms to the tetraethyl naphthalene-1,4,5,8-tetracarboxylate core serves this purpose, promoting the S₁ → T₁ transition. rsc.org Spectroscopic and computational studies have shown that the strategic placement of bromine atoms, as seen in the highly phosphorescent Br2NTE, not only provides a locking mechanism via halogen bonding to inhibit non-radiative decay but also facilitates efficient ISC. rsc.orgrsc.org This enhanced ISC is attributed to both the conventional heavy-atom effect and a contribution from orbital angular momentum change, which increases spin-orbit coupling in both the triplet generation (S₁ → Tn) and the phosphorescent decay (T₁ → S₀) processes. rsc.orgresearchgate.net

Halogen-Bonded Organic Frameworks and Non-Covalent Interactions

Structure-Property Relationships in Advanced Materials

The correlation between the molecular architecture of this compound and its derivatives and their macroscopic material properties is a cornerstone of their application in materials science. The arrangement and nature of substituent groups on the naphthalene core fundamentally dictate the performance and characteristics of the resulting materials. Key relationships have been identified between the molecular structure and properties such as thermal stability, liquid crystallinity, and electronic behavior. These relationships are primarily governed by electronic effects and steric interactions of the substituent groups.

The fundamental concept of structure-property relationships is central to chemistry and materials science, where minor changes in molecular structure can lead to significant differences in material properties. ubc.cachemedx.org This principle is actively applied in the design of advanced materials to achieve desired functionalities. researchgate.netgatech.edu

Influence of Substituent Groups

The characteristics of materials derived from substituted naphthalenes are highly dependent on the nature and position of the groups attached to the naphthalene core. For instance, in the realm of organic electronics, the introduction of different numbers of alkyl chains, such as 2-ethylhexylamine, onto a naphthalene diimide (NDI) core significantly influences the redox properties and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org This tuning of electronic properties is critical for their use as n-type organic semiconductors. acs.org

Similarly, the introduction of electron-donating or electron-withdrawing groups can dramatically alter the optical and electrochemical properties. Core-substitution of NDIs with electron-donating groups like thiophenes can decrease the optical bandgap, while substitution with aryl ethynyl (B1212043) groups can shift the absorbance to longer wavelengths and enhance fluorescence quantum yield, making them suitable as dyes. acs.orgresearchgate.net

In the context of liquid crystals, derivatives of tetrahydronaphthalene have been designed for active matrix liquid crystal displays (LCDs). The strategic placement of fluoro substituents on the tetrahydronaphthalene structure has been shown to induce a wide nematic temperature range, low melting point, and a large dielectric anisotropy, which are desirable properties for TFT-displays. tandfonline.comtandfonline.comresearchgate.net

Steric Effects

Steric effects, which arise from the spatial arrangement of atoms, play a crucial role in the properties of materials derived from this compound. wikipedia.org The four ethyl groups in a contiguous sequence on one of the aromatic rings create significant steric hindrance. This steric bulk can influence the conformation and reactivity of the molecule and its derivatives. wikipedia.org

In polymer science, steric hindrance is a well-known factor that can affect polymerization processes and the final properties of the polymer. numberanalytics.comnih.govrsc.org For instance, steric hindrance can influence the regioselectivity of polymerization and the conformation of polymer chains, which in turn impacts their mechanical and thermal properties. numberanalytics.comnih.gov In the case of this compound, the bulky ethyl groups would likely restrict the planarity of molecules when incorporated into a larger structure, such as a polymer or a liquid crystal. This disruption of planarity can affect intermolecular interactions, solubility, and the packing of molecules in the solid state, thereby influencing the material's bulk properties. researchgate.net

Research Findings on Naphthalene Derivatives

While specific research data on this compound is not extensively available in the public domain, studies on analogous substituted naphthalene systems provide valuable insights. The following table summarizes findings on how different substituents on a naphthalene core influence material properties.

| Derivative Class | Substituent(s) | Observed Property Change | Application Area |

| Naphthalene Diimides (NDIs) | 2-ethylhexylamine chains (varying numbers) | Influences redox properties, HOMO/LUMO energy levels, and electron mobility. rsc.org | Organic Electronics |

| Naphthalene Diimides (NDIs) | Styryl imide and alkylamino core | Results in a significant red-shift of the absorption onset upon film formation, leading to broad visible absorption. rsc.org | Opto-electronics |

| Fluoro-substituted Tetrahydronaphthalenes | Fluoro and Aryl groups | Exhibits a wide nematic temperature range, low melting point, and large dielectric anisotropy. tandfonline.comtandfonline.com | Liquid Crystal Displays |

| Naphthalene Diimides (NDIs) | Aryl ethynyl groups | Red-shifts the absorbance and enhances the fluorescence quantum yield. researchgate.net | Dyes |

| Hydroxyl-substituted Naphthalenes | One or two hydroxyl groups | The position of the hydroxyl groups determines the electronic properties and hole transport mechanism. tandfonline.com | Organic Semiconductors |

These examples underscore the principle that the strategic functionalization of the naphthalene core is a powerful tool for tuning material properties for specific advanced applications. The steric bulk and electron-donating nature of the four ethyl groups in this compound would be expected to similarly influence the properties of its derivatives, likely enhancing solubility and affecting the molecular packing in solid-state applications.

常见问题

Basic Research Questions

Q. What methodologies are recommended for synthesizing 1,2,3,4-Tetraethylnaphthalene with high purity for toxicological studies?

- Methodological Answer : Synthesis should prioritize regioselective ethylation of naphthalene using Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling. Purification steps (e.g., fractional distillation, column chromatography) must align with protocols for analogous alkylated naphthalenes. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS), as described for tetramethylnaphthalene derivatives . For toxicological relevance, ensure residual solvent levels meet thresholds outlined in systematic reviews for naphthalene derivatives (e.g., <0.1% v/v) .

Q. How can researchers optimize chromatographic separation techniques (e.g., GC-MS) for identifying this compound and its metabolites in biological matrices?

- Methodological Answer : Use non-polar capillary columns (e.g., DB-5MS) with temperature programming (e.g., 40°C to 280°C at 10°C/min) to resolve ethylated isomers. Derivatize metabolites (e.g., hydroxylated or epoxidated forms) using BSTFA or MSTFA for improved volatility. Validate methods with isotopically labeled internal standards (e.g., deuterated naphthalene derivatives), as demonstrated in methylnaphthalene analyses . Matrix-matched calibration curves are critical for minimizing matrix effects in biological samples .

Q. What in vitro models are most appropriate for preliminary screening of this compound’s cytotoxicity, and how should exposure parameters be standardized?

- Methodological Answer : Use human bronchial epithelial cells (BEAS-2B) or hepatocytes (HepG2) for respiratory and hepatic toxicity screening. Standardize exposure duration (24–72 hours) and solvent controls (≤0.1% DMSO). Include endpoints like mitochondrial membrane potential (JC-1 assay) and oxidative stress markers (GSH/GSSG ratio). Dose-response studies should follow OECD guidelines, with IC₅₀ calculations benchmarked against methylnaphthalene toxicity data .

Advanced Research Questions

Q. How should conflicting data between in vivo carcinogenicity studies and in vitro genotoxicity assays for this compound be reconciled?

- Methodological Answer : Discrepancies may arise from metabolic activation differences. Conduct parallel Ames tests with and without S9 liver microsomal fractions to assess pro-carcinogenic potential. In vivo, use transgenic rodent models (e.g., Tg.rasH2) to evaluate tumorigenicity. Apply the Hill criteria for causality assessment, as outlined in systematic reviews for naphthalene derivatives, weighing factors like dose-response consistency and mechanistic plausibility .

Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?

- Methodological Answer : High-resolution NMR (¹³C DEPT, 2D COSY) can distinguish ethyl group orientations. For crystalline derivatives, X-ray crystallography provides unambiguous conformation data. Computational methods (DFT geometry optimization) paired with IR/Raman spectroscopy validate vibrational modes. Reference NIST Chemistry WebBook protocols for analogous alkylated naphthalenes to ensure spectral interpretation accuracy .

Q. What computational modeling approaches best predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : Use EPI Suite’s BIOWIN and BCFBAF models to estimate biodegradation half-lives and bioaccumulation factors. Molecular dynamics simulations (e.g., COSMO-RS) predict octanol-water partition coefficients (log Kow). Validate predictions with experimental soil adsorption studies (OECD 106) and aquatic toxicity assays using Daphnia magna .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。